(E)-4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide
Description
(E)-4-((2-Cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzoimidazole core conjugated with a cyano-vinylamino linker and a 3,4-dimethylisoxazole sulfonamide moiety.
Properties
IUPAC Name |
4-[[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c1-14-15(2)26-31-22(14)27-32(29,30)18-10-8-17(9-11-18)24-13-16(12-23)21-25-19-6-4-5-7-20(19)28(21)3/h4-11,13,24,27H,1-3H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIURNKKILLQBL-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC=C(C#N)C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N/C=C(\C#N)/C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide is a member of the benzenesulfonamide class, characterized by its complex structure and potential biological activities. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure includes a benzenesulfonamide core, a cyano group, and a vinyl linkage to a benzoimidazole moiety. Its molecular formula is , with a molecular weight of 444.5 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzoimidazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
- Mechanism of Action : The compound may act by inhibiting specific kinases or other proteins involved in cancer progression. Studies have highlighted that benzoimidazole derivatives can interfere with the VEGF and PDGF signaling pathways, which are crucial for tumor growth and metastasis .
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Case Studies :
- A study demonstrated that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antitumor activity .
- Another investigation into heterocyclic compounds showed promising results in inhibiting hepatocarcinoma cell lines (HepG2), with reported IC50 values as low as 0.25 µM .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar sulfonamide derivatives have demonstrated broad-spectrum antibacterial activity.
- Antibacterial Effects : Compounds structurally related to the target molecule have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed minimum inhibitory concentrations (MICs) lower than 100 µg/mL against resistant strains like MRSA .
- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of bacterial protein synthesis and interference with nucleic acid synthesis pathways . This dual mechanism enhances their efficacy against biofilm-forming bacteria, which are notoriously difficult to treat.
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Case Studies :
- A comparative study revealed that certain benzoimidazole derivatives exhibited significant antibiofilm activity against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin .
- Another study highlighted that modifications in the chemical structure could lead to enhanced activity against specific bacterial strains, indicating the importance of structural optimization in drug design .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzimidazole/Isoxazole Motifs
Key analogs include:
- N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) : Shares an isoxazole-thiadiazole scaffold but lacks the cyano-vinylamino linker and benzoimidazole group.
- N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) : Features a pyridine-thiadiazole core with acetyl and methyl substituents, differing in electronic properties due to the absence of sulfonamide and benzoimidazole groups.
Table 1: Physicochemical Properties of Selected Analogs
| Compound | Yield (%) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Target Compound | N/A | N/A | Benzoimidazole, cyano, sulfonamide |
| 6 (Isoxazole-thiadiazole derivative) | 70 | 160 | Isoxazole, thiadiazole, benzamide |
| 8a (Pyridine-thiadiazole derivative) | 80 | 290 | Pyridine, acetyl, thiadiazole |
The higher melting point of 8a (290°C) compared to 6 (160°C) reflects increased stability from π-π stacking in the pyridine-thiadiazole system.
Sulfonamide Derivatives with Heterocyclic Substituents
- Ethyl 2-{2-[N-(Imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives (11–19) : These compounds incorporate imidazolidin-2-ylidene and chloro-methylphenyl groups. Unlike the target compound, they lack the benzoimidazole-cyano-vinylamino system but share sulfonamide bioactivity.
Research Implications and Gaps
- Synthetic optimization : ’s failed imidazole synthesis underscores the need for tailored conditions (e.g., microwave-assisted synthesis) to stabilize the target compound’s reactive intermediates .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing (E)-4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide?
Methodological Answer: The compound can be synthesized via condensation reactions between substituted benzimidazole intermediates and sulfonamide derivatives. For example:
- Step 1: React 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde with cyanoacetic acid derivatives under acidic conditions (e.g., glacial acetic acid) to form the vinyl-cyano intermediate .
- Step 2: Couple this intermediate with 4-amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide via a Schiff base reaction, ensuring stereochemical control to maintain the E-configuration .
- Purification: Use recrystallization from ethanol or column chromatography for optimal purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the vinylamino group (δ 6.5–7.5 ppm) and isoxazole protons (δ 2.1–2.4 ppm for methyl groups) .
- X-ray Crystallography: Employ SHELXL for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and validating stereochemistry .
- IR Spectroscopy: Confirm the presence of cyano (C≡N, ~2200 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use response surface methodology (RSM) to optimize parameters like temperature, solvent polarity, and reaction time. For example, refluxing in ethanol with glacial acetic acid as a catalyst enhances imine formation .
- Byproduct Mitigation: Monitor intermediates via TLC/HPLC and introduce scavengers (e.g., molecular sieves) to absorb excess reagents .
- Case Study: A 74% yield was achieved for a structurally related isoxazole derivative by controlling acetylation conditions .
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved for this compound?
Methodological Answer:
- Disorder Modeling: Use SHELXL to refine disordered regions (e.g., methyl groups on the isoxazole ring) by partitioning occupancy factors .
- Twinning Analysis: Apply the Hooft parameter in SHELXL to detect and correct for twinning in high-symmetry space groups .
- Validation Tools: Cross-validate results with PLATON or Mercury to ensure geometric accuracy .
Q. What computational strategies are effective for predicting biological activity or binding modes of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., cyclooxygenase enzymes). Prioritize hydrogen bonding with the sulfonamide group .
- DFT Studies: Calculate electrostatic potential maps (e.g., at B3LYP/6-31G* level) to identify nucleophilic/electrophilic regions influencing reactivity .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability in aqueous or lipid bilayer environments .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?
Methodological Answer:
- Theoretical Calculations: Use Gaussian or ORCA to compute NMR chemical shifts at the MP2/cc-pVTZ level. Compare with experimental data to identify conformational mismatches .
- Solvent Effects: Account for solvent polarity in simulations (e.g., IEF-PCM model) to improve agreement .
- Case Study: A benzoxazole derivative showed a 0.3 ppm deviation in predicted vs. experimental aromatic proton shifts, resolved by adjusting dihedral angles in the computational model .
Analytical and Structural Validation
Q. What strategies ensure accurate elemental analysis and purity assessment?
Methodological Answer:
- Combustion Analysis: Use a CHNS analyzer to validate percentages of C, H, N, and S. For example, a related isoxazole derivative showed C: 56.97% (calc. 57.06%) and N: 6.85% (calc. 6.88%) .
- HPLC-MS: Employ a C18 column with acetonitrile/water gradient to detect impurities at <0.5% levels .
- Melting Point Consistency: Compare observed m.p. (e.g., 138°C for a structurally similar compound) with literature values to confirm crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
